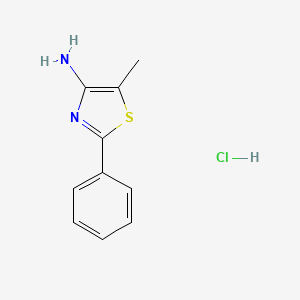

5-Methyl-2-phenyl-1,3-thiazol-4-amine;hydrochloride

Description

5-Methyl-2-phenyl-1,3-thiazol-4-amine hydrochloride (CAS: 1461714-51-1) is a thiazole-derived organic compound with the molecular formula C₁₀H₁₁ClN₂S and a molar mass of 226.72 g/mol . Structurally, it features a thiazole core substituted with a methyl group at position 5, a phenyl group at position 2, and an amine at position 4, which is protonated as a hydrochloride salt. This salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical applications.

Thiazoles are heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticancer, and central nervous system (CNS) modulation .

Properties

IUPAC Name |

5-methyl-2-phenyl-1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S.ClH/c1-7-9(11)12-10(13-7)8-5-3-2-4-6-8;/h2-6H,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPUWXCZBHWBKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CC=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-phenyl-1,3-thiazol-4-amine;hydrochloride typically involves the reaction of 2-phenyl-1,3-thiazole with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiazole intermediate, followed by its reaction with methylamine and subsequent conversion to the hydrochloride salt. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-phenyl-1,3-thiazol-4-amine;hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of thiazole compounds, including 5-Methyl-2-phenyl-1,3-thiazol-4-amine;hydrochloride, exhibit significant antimicrobial properties. These compounds have been synthesized and tested for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have shown promising results, with some derivatives demonstrating minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

Thiazole derivatives have also been investigated for their anticancer properties. Studies suggest that compounds with thiazole moieties can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, certain synthesized thiazole derivatives have shown cytotoxic effects against breast and colon cancer cells, making them potential candidates for further development in cancer therapies .

Neuroprotective Effects

There is emerging evidence that thiazole-based compounds may possess neuroprotective properties. Research has indicated that these compounds can mitigate oxidative stress and inflammation in neural cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Agriculture

Pesticidal Activity

The thiazole ring structure is known to enhance the biological activity of pesticides. Compounds like this compound have been evaluated for their potential use as agrochemicals. Preliminary studies suggest that these compounds can act as effective fungicides and insecticides, offering a new avenue for crop protection against pests and diseases .

Material Science

Polymeric Applications

Thiazole derivatives are being explored for their utility in polymer science. The incorporation of thiazole groups into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials for electronics and coatings .

Case Study 1: Antimicrobial Efficacy

A study conducted by Olsen et al. (2018) demonstrated the synthesis of various thiazole derivatives, including this compound. The antimicrobial activity was assessed against multiple strains of bacteria, revealing that specific modifications to the thiazole structure significantly improved efficacy against resistant strains .

Case Study 2: Anticancer Activity

In a research article published by MDPI (2013), several thiazole derivatives were synthesized and evaluated for their anticancer properties. The study found that certain compounds exhibited potent cytotoxic effects on human cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of 5-Methyl-2-phenyl-1,3-thiazol-4-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biochemical pathways by either activating or inhibiting these targets, leading to various physiological effects. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparative Data

Structural and Pharmacological Differences

Core Heterocycle Variations :

- Thiazole vs. Thiadiazole : The compound of interest contains a 1,3-thiazole ring, whereas analogs like [5-(4-Methoxyphenyl)-1,3,4-thiadiazol-2-yl]methanamine HCl () feature a 1,3,4-thiadiazole core. Thiadiazoles often exhibit enhanced metabolic stability and varied electronic properties due to the additional nitrogen atom, influencing receptor binding .

Substituent Effects :

- SSR125543A () demonstrates how bulky substituents (e.g., propynyl, chlorophenyl) at the thiazole 2-position enhance selectivity for CRF₁ receptors. In contrast, the simpler phenyl and methyl groups in 5-Methyl-2-phenyl-1,3-thiazol-4-amine HCl may limit target specificity but improve synthetic accessibility .

- The hydrochloride salt in the title compound improves aqueous solubility compared to free-base analogs like 5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (), which may require formulation aids for bioavailability .

Positional Isomerism :

Biological Activity

5-Methyl-2-phenyl-1,3-thiazol-4-amine;hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thiazole ring, which is known for its ability to interact with various biological targets. The presence of the methyl and phenyl groups contributes to its unique pharmacological profile.

The mechanisms through which 5-Methyl-2-phenyl-1,3-thiazol-4-amine exerts its biological effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, disrupting metabolic pathways.

- Receptor Modulation : It can interact with cellular receptors, influencing signal transduction pathways.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-Methyl-2-phenyl-1,3-thiazol-4-amine | Mycobacterium tuberculosis | < 1 µg/mL |

| 5-Methyl-2-phenyl-1,3-thiazol-4-amine | Staphylococcus aureus | < 2 µg/mL |

These findings suggest that the compound could be developed as a novel anti-tubercular agent with selective activity against mycobacterial species .

Antitumor Activity

Thiazole derivatives have also been investigated for their anticancer potential. Studies have shown that 5-Methyl-2-phenyl-1,3-thiazol-4-amine exhibits cytotoxic activity against various cancer cell lines:

These results indicate that the compound may interfere with cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives:

- Anticonvulsant Activity : A study highlighted the anticonvulsant properties of thiazole compounds similar to 5-Methyl-2-phenyl-1,3-thiazol-4-amine. The structure–activity relationship (SAR) indicated that modifications on the phenyl ring significantly enhance anticonvulsant effects .

- Cytotoxicity in Cancer Models : Research demonstrated that analogues of thiazole derivatives showed promising anticancer activities against multiple cell lines. The presence of specific substituents on the thiazole ring was crucial for enhancing cytotoxicity .

- Mechanistic Studies : Investigations into the interaction of thiazole derivatives with GluA2 AMPA receptors revealed that certain compounds could act as negative allosteric modulators, affecting receptor kinetics and current amplitude in neuronal cells .

Q & A

Q. Q1. What are the standard synthetic routes for 5-methyl-2-phenyl-1,3-thiazol-4-amine hydrochloride, and what reagents are critical for cyclization?

Methodological Answer: The compound is synthesized via cyclocondensation of hydrazide derivatives with thiocyanate reagents. A typical procedure involves:

- Step 1: Reacting isonicotinoyl hydrazide with potassium thiocyanate in concentrated sulfuric acid to form the thiadiazole core.

- Step 2: Cycloaddition with chloroacetyl chloride in the presence of triethylamine (TEA) and DMF to introduce the thiazole ring .

Critical reagents include sodium hydroxide for pH control and iodine in potassium iodide for oxidative cyclization .

Q. Q2. How is the purity and structural integrity of this compound validated in academic research?

Methodological Answer: Validation involves:

- Analytical Techniques: IR spectroscopy (to confirm amine and thiazole C-N stretches) and NMR (to verify aromatic protons and methyl groups).

- Chromatography: HPLC or TLC to assess purity (>95% by area normalization) .

- Elemental Analysis: Matching calculated vs. observed C, H, N, S, and Cl content .

Intermediate/Advanced Research Questions

Q. Q3. How can computational methods optimize the synthesis of 5-methyl-2-phenyl-1,3-thiazol-4-amine hydrochloride?

Methodological Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states. For example:

- Reaction Path Search: Identifies energetically favorable intermediates using software like Gaussian or ORCA.

- Experimental Feedback Loop: Combines computational predictions with experimental data (e.g., adjusting TEA concentration or solvent polarity) to refine conditions .

Table 1: Example optimization parameters:

| Parameter | Computational Prediction | Experimental Adjustment |

|---|---|---|

| Solvent Polarity | DMF (ε=36.7) | Ethanol-DMF (1:1) |

| Catalyst Loading | 10 mol% TEA | 15 mol% TEA |

Q. Q4. How are structure-activity relationships (SAR) studied for this compound in antimicrobial research?

Methodological Answer: SAR studies involve:

- Derivatization: Introducing substituents (e.g., halogen, methoxy) at the phenyl or thiazole positions .

- Biological Assays: Testing against Gram-positive/negative bacteria (MIC values via broth dilution).

- Computational Docking: Mapping interactions with bacterial targets (e.g., dihydrofolate reductase) using AutoDock Vina .

Example finding: Electron-withdrawing groups at the 4-position enhance activity against S. aureus .

Advanced Methodological Challenges

Q. Q5. How to resolve contradictions between computational predictions and experimental yields in synthesis?

Methodological Answer: Contradictions arise from unaccounted solvent effects or side reactions. Strategies include:

Q. Q6. What strategies mitigate impurities during multi-step synthesis?

Methodological Answer:

- Intermediate Purification: Column chromatography after each step (e.g., silica gel, eluent: hexane/ethyl acetate).

- In Situ Quenching: Adding aqueous Na₂S₂O₃ to neutralize excess iodine .

- Recrystallization: Using ethanol-DMF mixtures to remove polar byproducts .

Data Interpretation & Reproducibility

Q. Q7. How to ensure reproducibility in biological assays involving this compound?

Methodological Answer:

Q. Q8. What are the common pitfalls in characterizing hydrochloride salts of heterocyclic amines?

Methodological Answer:

- Hygroscopicity: Store samples under nitrogen or vacuum-desiccated.

- Counterion Confirmation: Use Cl⁻ ion-selective electrodes or argentometric titration .

- Thermal Degradation: TGA-DSC to identify decomposition points (e.g., melting at 300°C ).

Advanced Applications & Innovations

Q. Q9. How is this compound utilized in designing geldanamycin derivatives with anti-Hsp90 activity?

Methodological Answer:

- Mutasynthesis: Replace the geldanamycin carbamate group with the thiazole-amine moiety via enzymatic coupling (e.g., Streptomyces P450s) .

- Binding Assays: Surface plasmon resonance (SPR) to measure Hsp90 affinity (KD values < 100 nM reported) .

Q. Q10. What novel methodologies enable the synthesis of fused heterocycles from this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.